molecular formula C23H23N3O6 B4178254 N-[4-[(2-nitrophenyl)carbamoyl]phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

N-[4-[(2-nitrophenyl)carbamoyl]phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

Cat. No.: B4178254
M. Wt: 437.4 g/mol
InChI Key: XPLQUCQVQUWREY-UHFFFAOYSA-N
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Description

N-[4-[(2-nitrophenyl)carbamoyl]phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties. The presence of a nitrophenyl group and an oxaspirodecane ring makes it an interesting subject for studies in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2-nitrophenyl)carbamoyl]phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the nitrophenyl group and the carboxamide functionality. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2-nitrophenyl)carbamoyl]phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

N-[4-[(2-nitrophenyl)carbamoyl]phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-[(2-nitrophenyl)carbamoyl]phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the spirocyclic core provides structural stability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-[(2-nitrophenyl)carbamoyl]phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide: shares similarities with other spirocyclic compounds and nitrophenyl derivatives.

    Spirocyclic Compounds: These include spiro[4.5]decane derivatives with different functional groups.

    Nitrophenyl Derivatives: Compounds with nitrophenyl groups attached to various aromatic or aliphatic backbones.

Uniqueness

The uniqueness of this compound lies in its combination of a spirocyclic structure with a nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-[(2-nitrophenyl)carbamoyl]phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O6/c27-20-14-17(23(32-20)12-4-1-5-13-23)22(29)24-16-10-8-15(9-11-16)21(28)25-18-6-2-3-7-19(18)26(30)31/h2-3,6-11,17H,1,4-5,12-14H2,(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLQUCQVQUWREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(CC(=O)O2)C(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-[(2-nitrophenyl)carbamoyl]phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
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N-[4-[(2-nitrophenyl)carbamoyl]phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
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N-[4-[(2-nitrophenyl)carbamoyl]phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
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N-[4-[(2-nitrophenyl)carbamoyl]phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

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